molecular formula C11H12F3NO B6599181 3,3-dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole CAS No. 1699072-24-6

3,3-dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole

Cat. No.: B6599181
CAS No.: 1699072-24-6
M. Wt: 231.21 g/mol
InChI Key: KUJJTAONWGKXDH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is a heterocyclic compound characterized by the presence of an indole core substituted with dimethyl and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with trifluoromethoxybenzene in the presence of a strong acid catalyst to form the desired indole derivative. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indole to its corresponding indoline or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

3,3-Dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2,3-dihydro-1H-indole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    5-(Trifluoromethoxy)-2,3-dihydro-1H-indole: Lacks the dimethyl groups, affecting its reactivity and applications.

Uniqueness

The presence of both dimethyl and trifluoromethoxy groups in 3,3-dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole imparts unique chemical properties, such as increased stability and lipophilicity. These features make it a valuable compound for various applications in research and industry.

Biological Activity

3,3-Dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula: C11H12F3N
  • Molecular Weight: 227.22 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, particularly in models of neurodegenerative diseases.
  • Antimicrobial Activity : There are indications of antimicrobial effects against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The trifluoromethoxy group enhances the compound's ability to scavenge free radicals.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in oxidative stress pathways.
  • Modulation of Signaling Pathways : Potential modulation of pathways such as NF-kB and MAPK has been suggested, which are critical in inflammation and cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
NeuroprotectiveProtection against neurodegeneration
AntimicrobialInhibition of bacterial growth
MechanismDescriptionReference
Free Radical ScavengingReduces oxidative damage
Enzyme InhibitionInhibits oxidative stress-related enzymes
Signaling ModulationAffects NF-kB and MAPK pathways

Case Studies

  • Neuroprotection in Animal Models :
    • A study investigated the effects of this compound on scopolamine-induced cognitive deficits in mice. Results indicated significant improvements in memory and learning tasks compared to control groups, suggesting its potential for treating Alzheimer's disease-like symptoms.
  • Antimicrobial Efficacy :
    • In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics, highlighting its potential as an alternative treatment.

Research Findings

Recent findings have emphasized the importance of structural modifications on the biological activity of indole derivatives. The trifluoromethoxy group appears to enhance both antioxidant and antimicrobial activities. Furthermore, structure-activity relationship (SAR) studies indicate that variations in substituents can significantly impact efficacy.

Properties

IUPAC Name

3,3-dimethyl-5-(trifluoromethoxy)-1,2-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-10(2)6-15-9-4-3-7(5-8(9)10)16-11(12,13)14/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJJTAONWGKXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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